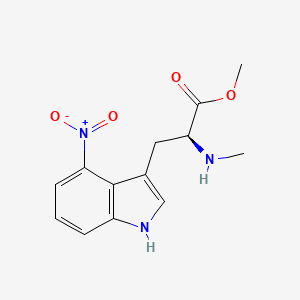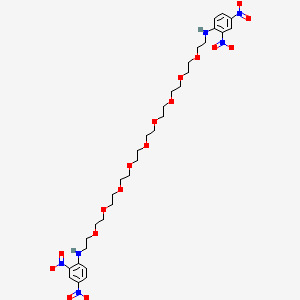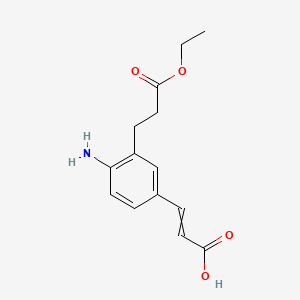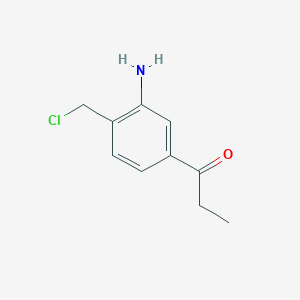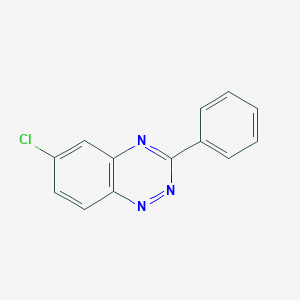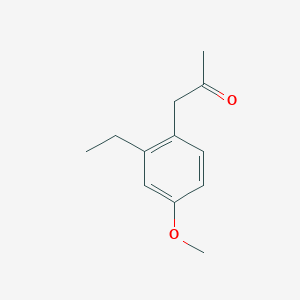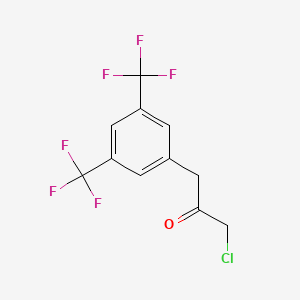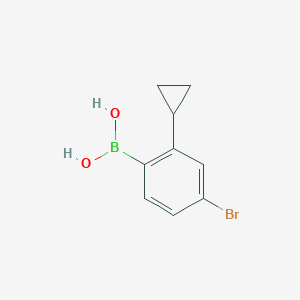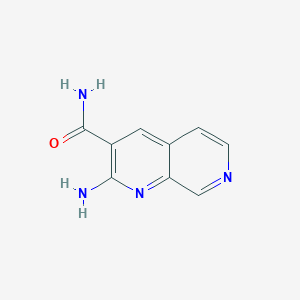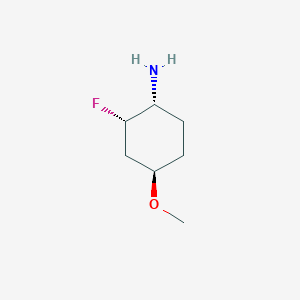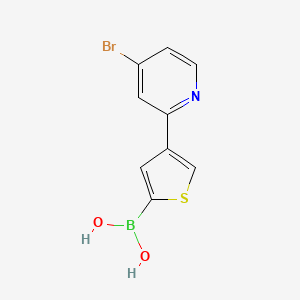
(4-(4-Bromopyridin-2-yl)thiophen-2-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(4-Bromopyridin-2-yl)thiophen-2-yl)boronic acid: is an organoboron compound with the molecular formula C9H7BBrNO2S and a molecular weight of 283.94 g/mol . This compound is characterized by the presence of a boronic acid group attached to a thiophene ring, which is further substituted with a bromopyridine moiety. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-(4-Bromopyridin-2-yl)thiophen-2-yl)boronic acid typically involves the following steps:
Bromination: The starting material, pyridine, undergoes bromination to introduce a bromine atom at the 4-position.
Thiophene Introduction: The brominated pyridine is then reacted with thiophene to form the desired thiophene-substituted pyridine.
Boronic Acid Formation: Finally, the thiophene-substituted pyridine is converted to the boronic acid derivative using boron reagents under suitable conditions.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Suzuki-Miyaura Coupling: This compound is primarily used in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation and Reduction: The boronic acid group can undergo oxidation to form boronic esters or reduction to form boranes.
Substitution Reactions: The bromine atom on the pyridine ring can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products:
Biaryl Compounds: Formed from Suzuki-Miyaura coupling.
Boronic Esters and Boranes: Formed from oxidation and reduction reactions.
Scientific Research Applications
Chemistry:
Organic Synthesis: Widely used in the synthesis of complex organic molecules, particularly in the formation of biaryl compounds through Suzuki-Miyaura coupling.
Biology and Medicine:
Drug Development:
Industry:
Mechanism of Action
The primary mechanism of action for (4-(4-Bromopyridin-2-yl)thiophen-2-yl)boronic acid involves its role as a boronic acid reagent in Suzuki-Miyaura coupling reactions. The boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . This process is facilitated by the electronic properties of the thiophene and pyridine rings, which stabilize the intermediate complexes .
Comparison with Similar Compounds
Thiophene-2-boronic acid: Similar structure but lacks the bromopyridine moiety.
Pyridine-4-boronic acid: Similar structure but lacks the thiophene ring.
Uniqueness:
Enhanced Reactivity: The presence of both thiophene and bromopyridine moieties enhances the reactivity and versatility of (4-(4-Bromopyridin-2-yl)thiophen-2-yl)boronic acid in various chemical reactions.
Functional Group Tolerance: The compound exhibits good tolerance to various functional groups, making it suitable for complex organic synthesis.
Properties
Molecular Formula |
C9H7BBrNO2S |
|---|---|
Molecular Weight |
283.94 g/mol |
IUPAC Name |
[4-(4-bromopyridin-2-yl)thiophen-2-yl]boronic acid |
InChI |
InChI=1S/C9H7BBrNO2S/c11-7-1-2-12-8(4-7)6-3-9(10(13)14)15-5-6/h1-5,13-14H |
InChI Key |
LMJMTBHVAHYTPV-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CS1)C2=NC=CC(=C2)Br)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




